Poly(methylhydrosiloxane)

Cat. No. B7799882

M. Wt: 254.59 g/mol

InChI Key: KZFYHEHDBPYRMU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06072085

Procedure details

Typical experimental procedure: A dry resealable Schlenk flask under argon was charged with (S,S-(EBTHI) TiF2 (9 mg, 0.025 mmol) and 1 mL of dry THF. The resulting yellow solution was heated to 60 C. and PhSiH3 (12 μL, 0.1 mmol), piperidine (9 μL, 0.1 mmol) and methanol (4 μL, 0.1 mmol) were added via syringe. The mixture was stirred at 60 C. for 15-20 min, resulting in a color change from yellow to green. At this point, THF (1 mL) and PMHS (1.65 mL, 27 mmol) were added via syringe. The sealed Schlenk flask was then removed from the oil bath, cooled to room temperature, and brought into an argon filled glovebox. N-Benzyl-1-indanimine (0.64 g, 2.7 mmol) was added, and the reaction mixture was heated to 65 C. and the color of the reaction mixture changed to brown. To this solution, isobutylamine (0.6 mL, 6 mmol) was added during a period of 2.5 h (0.25 mL/h flow rate) using a syringe pump. When the amine addition was finished, the color of the reaction mixture had changed from brown to green, and analysis by GC showed complete consumption of the starting material. The reaction mixture was cooled to room temperature, removed from the glovebox, diluted with Et2O (30 mL) and stirred with 1 M HCI (15 mL) for 0.5 h (caution: vigorous bubbling). The aqueous layer was separated, made basic with 3 M NaOH and extracted with ether. The combined ether layers were dried (MgSO4) and concentrated in vacuo to afford 611 mg of (+)-N-benzylindan-1-amine (95% yield, 92% ee). Note: The amine promoter could be added portionwise, by syringe, in the case of more reactive substrates or when using a higher catalyst loading. For reactions using b 1 mol % catalyst, amine addition was performed in a hood under argon in a septum-capped Schlenk flask.

[Compound]

Name

TiF2

Quantity

9 mg

Type

reactant

Reaction Step One

Name

N-Benzyl-1-indanimine

Quantity

0.64 g

Type

reactant

Reaction Step Two

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

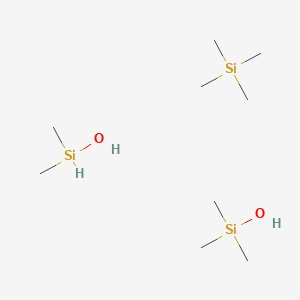

C[SiH](O)C.C[Si](C)(C)C.C[Si](O)(C)C.[CH2:15]([N:22]=[C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH2:25][CH2:24]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(N)C(C)C>C1([SiH3])C=CC=CC=1.N1CCCCC1.CO.C1COCC1>[CH2:15]([NH:22][CH:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH2:25][CH2:24]1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1.2|

|

Inputs

Step One

[Compound]

|

Name

|

TiF2

|

|

Quantity

|

9 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

N-Benzyl-1-indanimine

|

|

Quantity

|

0.64 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)N=C1CCC2=CC=CC=C12

|

Step Three

|

Name

|

|

|

Quantity

|

0.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)N

|

Step Four

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

12 μL

|

|

Type

|

catalyst

|

|

Smiles

|

C1(=CC=CC=C1)[SiH3]

|

|

Name

|

|

|

Quantity

|

9 μL

|

|

Type

|

catalyst

|

|

Smiles

|

N1CCCCC1

|

|

Name

|

|

|

Quantity

|

4 μL

|

|

Type

|

catalyst

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at 60 C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting yellow solution was heated to 60 C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a color change from yellow to green

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The sealed Schlenk flask was then removed from the oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

brought into an argon filled glovebox

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated to 65 C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of the starting material

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed from the glovebox

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with Et2O (30 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred with 1 M HCI (15 mL) for 0.5 h

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(caution: vigorous bubbling)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined ether layers were dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

17.5 (± 2.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)NC1CCC2=CC=CC=C12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 611 mg | |

| YIELD: PERCENTYIELD | 95% | |

| YIELD: CALCULATEDPERCENTYIELD | 101.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |